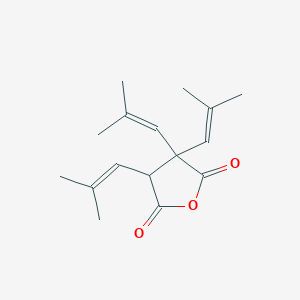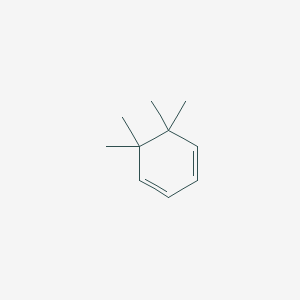
5,5,6,6-Tetramethylcyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6-Tetramethylcyclohexa-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups attached to the cyclohexadiene ring. This compound is also known by its synonym, α-Pyronene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetramethylcyclohexa-1,3-diene typically involves the alkylation of cyclohexadiene derivatives. One common method is the reaction of 1,3-cyclohexadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6-Tetramethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into different cyclohexene derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perbenzoic acid and dye-sensitized photo-oxygenation.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Various electrophiles can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Products include 3,6-epidioxy-3,4,5,5-tetramethylcyclohexene and 1,5,5,6-tetramethylcyclohex-2-ene-1,4-diol.
Reduction: Products include 3,4-epoxy-4,5,6,6-tetramethylcyclohexene.
Substitution: Products depend on the electrophile used in the reaction.
Applications De Recherche Scientifique
5,5,6,6-Tetramethylcyclohexa-1,3-diene has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5,6,6-Tetramethylcyclohexa-1,3-diene involves its interaction with molecular targets through its reactive sites. The presence of multiple methyl groups and the diene structure make it a versatile compound for various chemical transformations. The pathways involved include electrophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexadiene, 1,5,5,6-tetramethyl-: A closely related compound with similar structural features.
1,3,4,6-Tetramethylcyclohex-1,4-diene: Another similar compound with different methyl group positions.
Uniqueness
5,5,6,6-Tetramethylcyclohexa-1,3-diene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for selective reactions and applications in various fields .
Propriétés
Numéro CAS |
63681-89-0 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
5,5,6,6-tetramethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(9,3)4/h5-8H,1-4H3 |
Clé InChI |
XQPVBMGOYBRRFM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC=CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







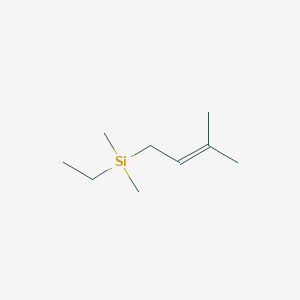
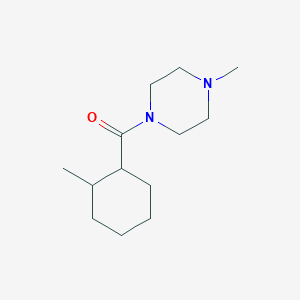
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
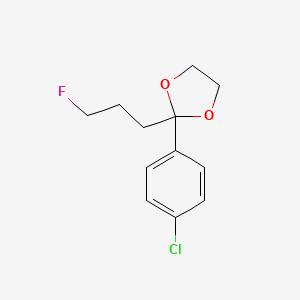
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
